Atractyloside

Übersicht

Beschreibung

Atractyloside is a natural, toxic glycoside found in various plant species, particularly in the daisy family. It is known for its potent inhibitory effects on the ADP/ATP translocase, a crucial enzyme in cellular energy metabolism. This compound has been historically used for therapeutic, religious, and toxic purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atractyloside is primarily extracted from plants such as Atractylis gummifera and Callilepis laureola. The extraction process involves decoction or infusion, which helps in isolating the desired compound. The concentration of this compound can vary based on the species, season, and origin of the plant .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is mainly obtained through natural extraction methods. advancements in high-performance liquid chromatography (HPLC) and mass spectrometry have facilitated the quantification and purification of this compound from plant sources .

Analyse Chemischer Reaktionen

Hydrolysis and Thermal Degradation

ATR is susceptible to hydrolysis under acidic or hydrothermal conditions, leading to structural breakdown.

-

Mechanism : The β-glycosidic bond between glucose and atractyligenin cleaves, followed by ester hydrolysis of sulfate (C3', C4') and isovalerate (C2') groups .

-

Impact : Hydrothermal processing (e.g., decoction) reduces ATR toxicity by >80% in medicinal preparations .

Structural Modifications and Toxicity

Specific functional groups dictate ATR’s reactivity and toxicity:

-

Critical Sites : The C4 carboxyl and sulfate groups are essential for binding to mitochondrial ADP/ATP translocase, mimicking ADP’s phosphate groups .

-

Carboxy-atractyloside (CATR) : A derivative with an additional carboxyl group exhibits non-competitive inhibition of ADP/ATP exchange .

Degradation Pathways in Medicinal Processing

Herbal detoxification methods leverage ATR’s instability under heat and moisture:

-

Decomposition : Heating in water disrupts ATR’s diterpene backbone, forming smaller hydrocarbons .

-

Saponification : Alkaline conditions cleave ester bonds, yielding water-soluble salts .

-

Autoxidation : Atmospheric oxygen accelerates degradation of unsaturated bonds in atractyligenin .

Analytical Evidence :

-

GC-MS chromatograms show new peaks at m/z 289 (desulfated ATR) and m/z 447 (isovaleric acid) after hydrothermal treatment .

-

Lipid peroxidation assays confirm oxidative degradation in liver tissues exposed to ATR .

Solvent and pH-Dependent Reactivity

ATR’s stability varies with environmental conditions:

-

CPCM Modeling : Solvent polarity increases hydrolysis rates by stabilizing transition states, as shown in analogous glycoside systems .

Synthetic and Analytical Challenges

Wissenschaftliche Forschungsanwendungen

Atractyloside wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den Adeninnukleotid-Translokator in der inneren Mitochondrienmembran bindet. Diese Bindung hemmt kompetitiv den Transport von ADP in die Mitochondrien und ATP aus den Mitochondrien, was zu einem Stillstand der zellulären Energieproduktion führt. Der Mangel an ATP führt schließlich zum Zelltod aufgrund von Energieverarmung .

Ähnliche Verbindungen:

Carboxythis compound: Ein Derivat von this compound, ebenfalls in Atractylis gummifera gefunden, mit ähnlichen toxischen Eigenschaften.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf die ADP/ATP-Translokase, wodurch es ein wertvolles Werkzeug zur Untersuchung der mitochondrialen Funktion und des Energiestoffwechsels ist. Seine toxischen Eigenschaften unterscheiden es auch von anderen ähnlichen Verbindungen, was seine Bedeutung in toxikologischen Studien hervorhebt .

Wirkmechanismus

Atractyloside exerts its effects by binding to the adenine nucleotide translocator in the inner mitochondrial membrane. This binding competitively inhibits the transport of ADP into and ATP out of the mitochondria, leading to a halt in cellular energy production. The lack of ATP eventually causes cell death due to energy depletion .

Vergleich Mit ähnlichen Verbindungen

Carboxyatractyloside: A derivative of this compound, also found in Atractylis gummifera, with similar toxic properties.

Atractylenolides: A class of lactone compounds derived from Atractylodes macrocephala, known for their anti-cancer, anti-inflammatory, and neuroprotective activities.

Uniqueness: this compound is unique due to its specific inhibitory action on the ADP/ATP translocase, making it a valuable tool in studying mitochondrial function and energy metabolism. Its toxic properties also distinguish it from other similar compounds, highlighting its significance in toxicological studies .

Eigenschaften

CAS-Nummer |

17754-44-8 |

|---|---|

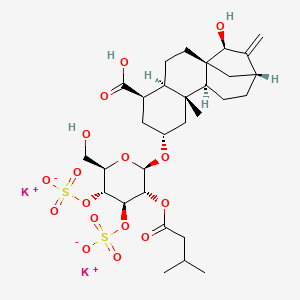

Molekularformel |

C30H46KO16S2 |

Molekulargewicht |

765.9 g/mol |

IUPAC-Name |

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |

InChI-Schlüssel |

DMODBUNAAVVOKD-FLPKXFLTSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Isomerische SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Kanonische SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Aussehen |

Solid powder |

Key on ui other cas no. |

17754-44-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of atractyloside?

A1: this compound is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.

Q2: How does this compound interact with the ADP/ATP carrier?

A2: this compound binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning this compound prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]

Q3: What are the downstream effects of this compound binding to the ADP/ATP carrier?

A3: By blocking ADP/ATP exchange, this compound effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.

Q4: Are there other potential targets for this compound?

A4: While the ADP/ATP carrier is the primary target, research suggests that this compound might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []

Q6: Are there any notable spectroscopic features of this compound?

A6: While the provided papers don't delve into detailed spectroscopic analysis, this compound, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]

Q7: How does the structure of carboxythis compound differ from this compound, and does this affect its activity?

A7: Carboxythis compound (also known as gummiferin) is a related compound found alongside this compound. It possesses an additional carboxylic acid group compared to this compound. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxythis compound is often found to be even more potent. [, , ]

Q8: Is there information available regarding the stability of this compound under various conditions?

A8: While the provided articles don't extensively discuss the stability of this compound under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxythis compound to this compound, indicating a potential influence of heat on its stability and composition. []

Q9: Are there specific material compatibility concerns when handling this compound?

A9: Given its potent biological activity, handling this compound necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.

Q10: Does this compound possess any catalytic properties?

A10: this compound is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.

Q11: Have computational methods been employed to study this compound?

A11: The provided articles primarily focus on experimental investigations of this compound's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.

Q12: How do structural modifications of this compound affect its inhibitory activity?

A12: Research indicates that the spatial arrangement of the sulfate groups in this compound is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized this compound derivatives influences their binding affinity to the carrier. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.